molecular formula C19H15BrN2O4S2 B5971129 2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B5971129
M. Wt: 479.4 g/mol
InChI Key: FHKYJLKQZPKZEQ-YBEGLDIGSA-N
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Description

2-Bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a synthetic compound featuring a thiazolidine-2,4-dione core, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse pharmaceutical applications . This core structure is present in more than 18 FDA-approved drugs and is frequently investigated for its wide range of biological activities . The specific molecular architecture of this compound, which includes a (Z)-benzylidene group at the 5-position and a 2-bromobenzamide at the 3-position of the thiazolidine ring, is characteristic of derivatives designed to interact with various biological targets. Researchers value this compound for its potential utility in developing new therapeutic agents. Compounds based on the thiazolidine-2,4-dione scaffold have demonstrated significant biological activities, including antimicrobial effects against multidrug-resistant bacteria, anticancer properties, and anti-inflammatory action . The presence of the bromo-aromatic moiety and the ethoxy-hydroxybenzylidene substituent may influence the compound's binding affinity and selectivity, making it a valuable intermediate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-bromo-N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4S2/c1-2-26-15-9-11(7-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-5-3-4-6-13(12)20/h3-10,23H,2H2,1H3,(H,21,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKYJLKQZPKZEQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced by condensing the thiazolidinone intermediate with an appropriate aldehyde in the presence of a base.

    Bromination: The final step involves the bromination of the benzamide derivative using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a benzyl derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including 2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, have shown significant antimicrobial activity against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for development into a therapeutic agent against infectious diseases.

Anticancer Activity

Research has indicated that thiazolidinone derivatives possess anticancer properties, making them candidates for cancer treatment.

Case Study: Cytotoxic Effects

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspases and the modulation of cell cycle regulators, leading to cell death in cancerous cells.

Potential Applications in Drug Development

Given the promising results from preliminary studies, further research into the pharmacokinetics and pharmacodynamics of this compound is warranted. The compound's unique structure offers opportunities for modification to enhance its biological activity and selectivity.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to:

    Inhibit Enzymes: The compound may inhibit key enzymes involved in various biological processes, leading to its antimicrobial or anticancer effects.

    Modulate Signaling Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

    Bind to Receptors: The compound may bind to specific receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Imidazolidinone vs. Thiazolidinone

  • Compound from : (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one replaces the thiazolidinone sulfur with a nitrogen atom, forming an imidazolidinone core. This alters electronic properties, reducing sulfur-mediated interactions (e.g., enzyme inhibition via thiol groups) .

Substituent Effects on Benzamide and Benzylidene Moieties

Table 1: Substituent Comparison of Key Analogues
Compound Benzamide Substituent Benzylidene Substituent Molecular Weight (g/mol) Key Findings
Target Compound 2-Bromo 3-Ethoxy-4-hydroxy 465.34 Enhanced hydrogen bonding (3-ethoxy, 4-hydroxy) and moderate lipophilicity
4-Bromo-N-(2-Nitrophenyl)Benzamide () 4-Bromo N/A (No benzylidene) 335.16 Nitro group increases electron-withdrawing effects, reducing solubility
2-Bromo-N-[(5Z)-5-(4-Hydroxy-3-Methoxybenzylidene)-... () 2-Bromo 4-Hydroxy-3-methoxy 465.34 Methoxy group reduces steric hindrance compared to ethoxy in target
3-Chloro-N-[(5Z)-5-(2,3-Dimethoxybenzylidene)-... () 3-Chloro 2,3-Dimethoxy 420.89 Dimethoxy groups increase lipophilicity but hinder hydrogen bonding
Key Observations:
  • Benzylidene Substituents :
    • 3-Ethoxy-4-hydroxy (Target) : Ethoxy improves metabolic stability over methoxy () due to slower oxidative demethylation .
    • 4-Hydroxy-3-methoxy () : Methoxy’s smaller size may improve crystallinity, as seen in X-ray studies of similar compounds .

Biological Activity

The compound 2-bromo-N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C21H19BrN2O5S
  • Molecular Weight : 491.4 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have shown promising antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains.

Key Findings:

  • Inhibition of Bacterial Growth : Studies have reported that thiazolidinones possess broad-spectrum antibacterial activity. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against multiple pathogens .
  • Fungal Activity : Compounds similar to this compound have shown effective antifungal properties, with some exhibiting MIC values significantly lower than standard antifungal agents .

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. The compound under review is believed to inhibit cancer cell proliferation through various mechanisms.

Case Studies:

  • PTP1B Inhibition : Certain thiazolidinone derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression. Compounds with IC50 values as low as 6.09 μM have been documented .
  • Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that thiazolidinones can induce apoptosis and inhibit cell cycle progression, suggesting their potential as chemotherapeutic agents .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes involved in metabolic pathways related to cancer and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : Thiazolidinones are known to induce oxidative stress in microbial cells and cancer cells, leading to cell death.

Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialBroad-spectrum activity against bacteria and fungi
AnticancerPTP1B inhibition; induces apoptosis
Enzyme inhibitionCompetitive inhibition of metabolic enzymes

Comparative IC50 Values

Compound NameIC50 Value (μM)Target Enzyme/Cell Type
2-bromo-N-[(5Z)-5-(3-ethoxy...]-benzamide6.09PTP1B
Compound 14b (similar structure)8.66PTP1B
Standard Antifungal Agent (e.g., Ketoconazole)15.91Tyrosinase

Q & A

Q. What role does the ethoxy-hydroxybenzylidene group play in supramolecular interactions?

  • Methodological Answer : Analyze crystal packing via Hirshfeld surfaces to identify hydrogen bonding (O–H···O/S) and π-π stacking interactions. Compare with analogs lacking the ethoxy group to assess its contribution to lattice stability. Modify the substituent (e.g., methoxy vs. ethoxy) to tune solubility and melting points .

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